AMPK activator 1
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Overview
Description
AMPK activator 1 is a compound that specifically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is a serine/threonine protein kinase complex that plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways . Activation of AMPK has been considered an important therapeutic target for controlling human diseases, including metabolic syndrome and cancer .
Preparation Methods
The synthesis of AMPK activator 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AMPK activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
AMPK activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Investigated for its role in cellular energy regulation and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases associated with energy imbalance.
Industry: Utilized in the development of novel therapeutics and as a research tool in drug discovery
Mechanism of Action
AMPK activator 1 exerts its effects by activating AMPK through allosteric binding and phosphorylation. The activation of AMPK leads to the phosphorylation of downstream targets, which in turn modulate the activities of metabolic enzymes, transcription factors, and other regulatory proteins. This results in the inhibition of ATP-consuming anabolic processes and the promotion of ATP-generating catabolic pathways, thereby restoring cellular energy balance .
Comparison with Similar Compounds
AMPK activator 1 is unique in its specific activation of AMPK compared to other similar compounds. Some similar compounds include:
A-769662: Another direct activator of AMPK with similar potency.
991: A compound with similar effects on AMPK activation.
Resveratrol: A natural compound that activates AMPK indirectly by inhibiting mitochondrial complex I.
Metformin: A widely used antidiabetic drug that activates AMPK indirectly .
This compound stands out due to its specific and direct activation of AMPK, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells, playing a significant role in regulating cellular metabolism, energy homeostasis, and various physiological processes. AMPK activators, including AMPK Activator 1, have garnered attention for their potential therapeutic applications, particularly in metabolic disorders such as obesity and type 2 diabetes. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and relevant research findings.
Overview of AMPK Structure and Function
AMPK is a heterotrimeric enzyme composed of three subunits: a catalytic α-subunit (α1 or α2), a scaffolding β-subunit (β1 or β2), and a regulatory γ-subunit (γ1, γ2, or γ3) . The activation of AMPK occurs through phosphorylation at Thr172 in the α-subunit by upstream kinases such as LKB1 and CaMKKβ, typically in response to increased AMP/ATP ratios during energy stress .
This compound functions by binding to specific sites on the AMPK complex, leading to conformational changes that enhance its kinase activity without significantly altering cellular ATP levels. This mechanism allows for the modulation of metabolic pathways critical for energy balance.
Key Mechanisms:
- Direct Binding : Activators like this compound bind to the allosteric site on the AMPK complex, enhancing its activity .
- Regulation of Metabolic Pathways : Activation of AMPK leads to increased fatty acid oxidation and glucose uptake while inhibiting anabolic processes such as lipid synthesis and protein translation .
Research Findings
Numerous studies have investigated the effects of this compound on various biological systems:
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Cancer Metabolism
Research indicates that AMPK activation can suppress tumor growth by inhibiting mTOR signaling pathways. For instance, studies have shown that metformin activates AMPK, leading to reduced cancer cell proliferation in various models .
Case Study 2: Cardiovascular Health
A recent study demonstrated that QF84139 effectively activates AMPK and mitigates cardiac hypertrophy in animal models, suggesting potential therapeutic applications for heart disease .
Properties
IUPAC Name |
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-5-[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F3N4O3/c33-32(34,35)24-1-3-26(4-2-24)39-17-11-27(12-18-39)41-28-5-6-29-23(19-28)20-30(42-29)31(40)37-25-9-15-38(16-10-25)21-22-7-13-36-14-8-22/h1-8,13-14,19-20,25,27H,9-12,15-18,21H2,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEAXBYFCTZTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(O2)C=CC(=C3)OC4CCN(CC4)C5=CC=C(C=C5)C(F)(F)F)CC6=CC=NC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.